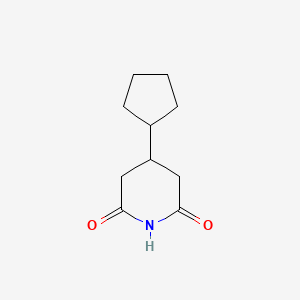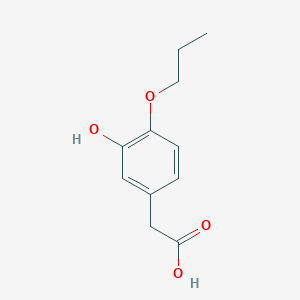
3-Hydroxy-4-propoxyphenylacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-propoxyphenylacetic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid, characterized by the presence of hydroxy and propoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propoxyphenylacetic acid typically involves the alkylation of 3-hydroxy-4-hydroxyphenylacetic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-propoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propyl bromide in the presence of potassium carbonate and DMF.
Major Products Formed
Oxidation: 3-Oxo-4-propoxyphenylacetic acid.
Reduction: this compound (regeneration).
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
3-Hydroxy-4-propoxyphenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-propoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and propoxy groups on the benzene ring allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Hydroxyphenylacetic acid: Lacks the propoxy group, making it less hydrophobic.
3-Hydroxyphenylacetic acid: Lacks both the propoxy and additional hydroxy groups.
Uniqueness
3-Hydroxy-4-propoxyphenylacetic acid is unique due to the presence of both hydroxy and propoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-hydroxy-4-propoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6,12H,2,5,7H2,1H3,(H,13,14) |
InChI Key |
RNDOKEQGAHDDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)

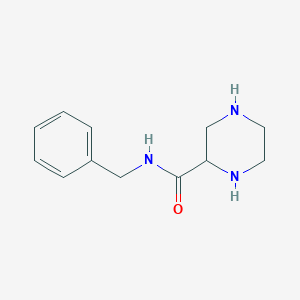
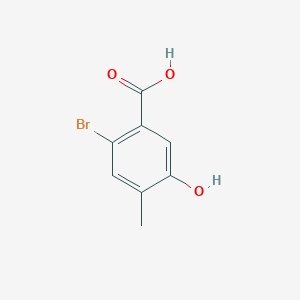
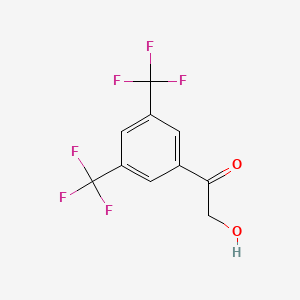
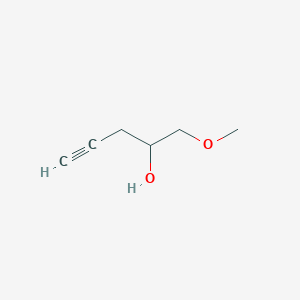
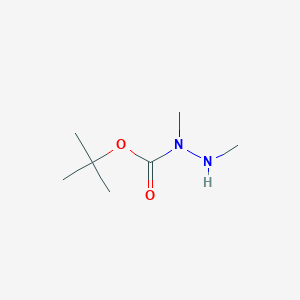

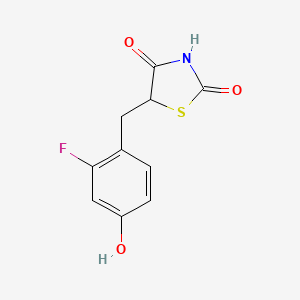
![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)

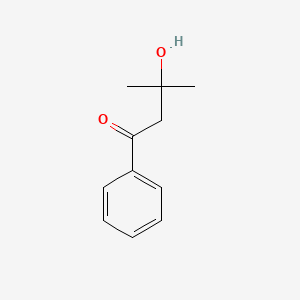
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
